Peroxyphosphoric acid

CAS No.: 13598-52-2

Cat. No.: VC1802744

Molecular Formula: H3O5P

Molecular Weight: 113.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13598-52-2 |

|---|---|

| Molecular Formula | H3O5P |

| Molecular Weight | 113.99 g/mol |

| IUPAC Name | hydroxy dihydrogen phosphate |

| Standard InChI | InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4) |

| Standard InChI Key | MPNNOLHYOHFJKL-UHFFFAOYSA-N |

| SMILES | OOP(=O)(O)O |

| Canonical SMILES | OOP(=O)(O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

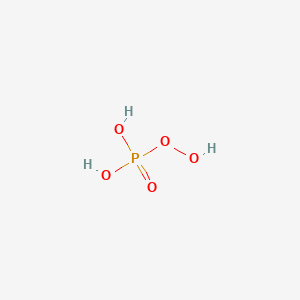

Peroxyphosphoric acid features a central phosphorus atom bonded to five oxygen atoms in a specific arrangement. The structure includes a phosphorus atom with a double-bonded oxygen, three hydroxyl groups (-OH), and a peroxy group (-O-OH) . This arrangement gives the molecule its characteristic reactivity, particularly its strong oxidizing capabilities due to the peroxide linkage.

The structure can be represented as:

O=P(OH)2(OOH)

where one oxygen is double-bonded to phosphorus, two hydroxyl groups are directly attached to phosphorus, and one peroxy group (-O-OH) is also attached to the phosphorus center .

Physical Properties

Peroxyphosphoric acid is a colorless, viscous liquid at room temperature . It is stabilized by intramolecular hydrogen bonding, which influences its stability and reactivity . The compound is soluble in water and certain polar organic solvents.

Chemical Properties

Peroxyphosphoric acid is a triprotic acid with acid dissociation constants pKa1 = 1.1, pKa2 = 5.5, and pKa3 = 12.8 . These values indicate that the compound can release three protons with varying degrees of acidity.

In aqueous solutions, peroxyphosphoric acid slowly undergoes hydrolysis to hydrogen peroxide and phosphoric acid according to the following reaction :

H3PO5 + H2O → H3PO4 + H2O2

With excess water, this hydrolysis can be considered pseudo-first order . The compound reacts vigorously with reducing agents and certain metals, potentially leading to hazardous situations such as the release of flammable hydrogen gas.

Studies have shown that peroxyphosphoric acid effectively oxidizes organic substrates under controlled conditions, highlighting its potential as a reagent in synthetic organic chemistry .

Synthesis Methods

Several methods have been developed for the synthesis of peroxyphosphoric acid, each with its own advantages and limitations.

Historical Synthesis

The original synthesis by Schmidlin and Massini involved the reaction between phosphorus pentoxide and highly concentrated aqueous solution of hydrogen peroxide :

P2O5 + 2H2O2 + H2O → 2H3PO5

This reaction proceeds very vigorously and is difficult to control, presenting safety challenges .

Alternative early methods included reactions from metaphosphoric acid and diphosphoric acid :

H4P4O12 + 4H2O2 → 4H3PO5

H4P2O7 + H2O2 → H3PO5 + H3PO4

Contemporary Methods

A significant improvement in synthesis was introduced by Gerrit Toennies in 1937, who described using acetonitrile as an inert solvent to moderate the reaction . This approach made the process safer and more controllable.

A more recent method utilizes a biphasic solution to moderate the vigorous reaction between phosphorus pentoxide and hydrogen peroxide . In this approach, phosphorus pentoxide is suspended in carbon tetrachloride, and concentrated hydrogen peroxide is slowly added while being vigorously stirred at low temperature (typically around 2°C) . Careful control of the reaction temperature through the slow addition of hydrogen peroxide is critical for success.

The reaction can be represented as:

P4O10 + 4H2O2 + 2H2O → 4H3PO5

Using typical preparation conditions (P2O5:H2O2 = 0.5:1, H2O2 70 wt%, 2°C, 120-180 min), approximately 70% of the hydrogen peroxide is effectively converted to peroxyphosphoric acid .

Synthesis Comparison

The table below compares different synthesis methods for peroxyphosphoric acid:

| Method | Starting Materials | Conditions | Conversion Rate | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct reaction | P2O5 + H2O2 | Room temperature | Not specified | Simple process | Difficult to control, safety hazards |

| Acetonitrile method | P2O5 + H2O2 in acetonitrile | Not specified | Not specified | More controlled reaction | Requires solvent removal |

| Biphasic method | P2O5 in CCl4 + H2O2 | 2°C, 120-180 min | ~70% | High conversion, safer | Uses toxic CCl4 |

| Modified biphasic | P2O5 + H2O2 + CH3COOH | 2°C, 120-180 min | >95% (total peroxy acids) | Highest conversion | Produces mixed peroxy acids |

Reactivity and Chemical Behavior

Oxidation Reactions

Peroxyphosphoric acid is a powerful oxidizing agent due to its peroxide linkage. Studies have shown that it follows similar reaction pathways to peroxymonosulfuric acid, although the reaction kinetics are significantly different .

When reacting with aromatic compounds such as 1,2-Dimethoxy-4-methyl-benzene, peroxyphosphoric acid acts as an electrophile, with aromatic hydroxylation being the main initial reaction . For ketones like 1-(3,4-Dimethoxy-phenyl)-ethanone, peroxyphosphoric acid reacts via the Baeyer-Villiger reaction, in which the initial step is nucleophilic attack by the peracid .

Applications

Delignification in Pulp Processing

One of the most significant applications of peroxyphosphoric acid is as a delignification agent for kraft pulps in the paper industry. Research has shown that peroxyphosphoric acid is an excellent chemical for breaking down lignin in wood pulp . This application takes advantage of the compound's strong oxidizing properties to selectively degrade lignin while preserving cellulose fibers.

Synthetic Chemistry Applications

In synthetic organic chemistry, peroxyphosphoric acid serves as a valuable oxidizing agent for various transformations. Its ability to perform controlled oxidations makes it useful for:

-

Hydroxylation of aromatic compounds

-

Baeyer-Villiger oxidations of ketones

-

Oxidation of alcohols

-

Other selective oxidation reactions

Catalytic Applications

Recent research has explored the use of phosphoric acid derivatives, including peroxyphosphoric acid, in catalysis. Chiral phosphoric acids have proven to be efficient catalysts for enantioselective transformations, including the peroxidation of imines . These reactions provide direct access to optically active α-amino peroxides with high enantioselectivities, opening new avenues for the synthesis of biologically important peroxide-containing compounds .

Related Compounds

Peroxydiphosphoric Acid

Peroxydiphosphoric acid (H4P2O8) is closely related to peroxyphosphoric acid. It features two tetrahedral phosphorus centers linked by a peroxide group . This compound is a tetraprotic acid with acid dissociation constants pKa1 ≈ -0.3, pKa2 ≈ 0.5, pKa3 = 5.2, and pKa4 = 7.6 .

In aqueous solution, peroxydiphosphoric acid disproportionates upon heating to form peroxyphosphoric acid and phosphoric acid :

H4P2O8 + H2O ⇌ H3PO5 + H3PO4

Comparison with Other Peroxyacids

Peroxyphosphoric acid belongs to a family of peroxy compounds with similar oxidizing properties. The table below compares key peroxyacids:

Analytical Detection and Quantification

Peroxyphosphoric acid can be detected and quantified through various analytical methods, including:

-

Iodometric titration for peroxide content determination

-

Spectrophotometric methods for monitoring reaction progress

-

Chromatographic techniques for analysis in complex mixtures

-

Phosphorus-31 nuclear magnetic resonance (31P NMR) spectroscopy for structural characterization

These analytical methods are crucial for monitoring the synthesis, purity, and decomposition of peroxyphosphoric acid in research and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume